molecular formula C8H10Cl2N2 B1356214 2-(3-Chlorophenyl)ethanimidamide hydrochloride CAS No. 6487-96-3

2-(3-Chlorophenyl)ethanimidamide hydrochloride

Cat. No. B1356214
CAS RN: 6487-96-3
M. Wt: 205.08 g/mol
InChI Key: SSKYLHULHCUDLD-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)ethanimidamide hydrochloride is a chemical compound with the CAS Number: 6487-96-3 . It has a molecular weight of 205.09 and its molecular formula is C8H10Cl2N2 . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for 2-(3-Chlorophenyl)ethanimidamide hydrochloride is 1S/C8H9ClN2.ClH/c9-7-3-1-2-6(4-7)5-8(10)11;/h1-5H,10-11H2;1H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

2-(3-Chlorophenyl)ethanimidamide hydrochloride is a solid at room temperature . It has a molecular weight of 205.09 and its molecular formula is C8H10Cl2N2 .

Scientific Research Applications

Environmental Analysis

  • Environmental Water Sample Analysis : Zhou et al. (2007) investigated the use of TiO2 nanotubes as a new solid-phase extraction adsorbent for detecting various compounds, including chlorophenyl derivatives, in environmental water samples. This study highlights the potential application of chlorophenyl compounds in environmental monitoring and analysis (Zhou, Ding, Xiao, Liu, & Guo, 2007).

Drug Discovery and Pharmacology

  • Nonpeptide Agonist Discovery : Croston et al. (2002) identified a nonpeptidic agonist of the urotensin-II receptor, which included a chlorophenyl component. This discovery is significant in pharmacology for the development of new drug leads (Croston et al., 2002).

Chemical Degradation and Environmental Impact

  • Catalytic Degradation Methods : Monguchi et al. (2006) explored a method for degrading DDT using a system involving chlorophenyl compounds. This research is crucial for understanding the environmental degradation processes of persistent organic pollutants (Monguchi, Kume, & Sajiki, 2006).

Spectroscopy and Chemical Analysis

  • Structural and Spectroscopic Studies : Saral et al. (2017) conducted structural and spectroscopic studies on benzimidazole derivatives, which included chlorophenyl elements. Such studies are essential for the development of new chemical compounds with potential applications in various fields (Saral, Özdamar, & Uçar, 2017).

Pharmaceutical Synthesis

  • Antiobesity Drug Synthesis : Zhu et al. (2015) reported a novel synthesis of the antiobesity drug lorcaserin hydrochloride, involving chlorophenyl ethanamine. This research contributes to the pharmaceutical industry by developing efficient synthesis methods for important drugs (Zhu, Wang, Bian, Zhang, Wei, & Xu, 2015).

properties

IUPAC Name

2-(3-chlorophenyl)ethanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2.ClH/c9-7-3-1-2-6(4-7)5-8(10)11;/h1-4H,5H2,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSKYLHULHCUDLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90589415
Record name (3-Chlorophenyl)ethanimidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorophenyl)ethanimidamide hydrochloride

CAS RN

6487-96-3
Record name Benzeneethanimidamide, 3-chloro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6487-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Chlorophenyl)ethanimidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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